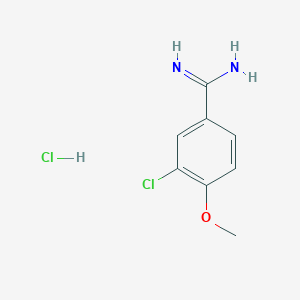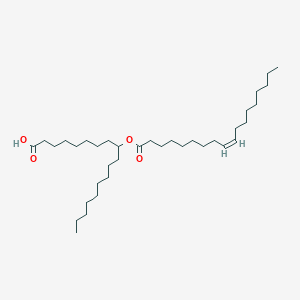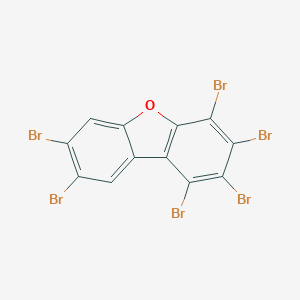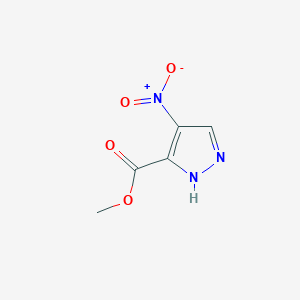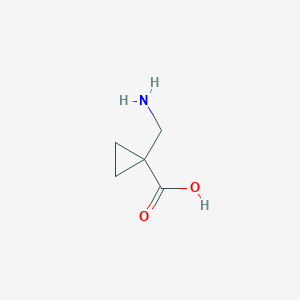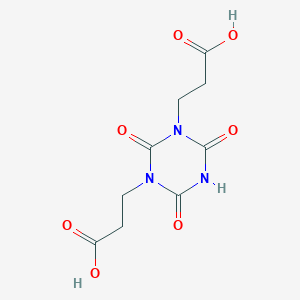
Acide 3,3'-(2,4,6-trioxo-1,3,5-triazinane-1,3-diyl)dipropanoïque
Vue d'ensemble
Description
3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid is a useful research compound. Its molecular formula is C9H11N3O7 and its molecular weight is 273.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11693. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de triazines trisubstituées
Le composé est utilisé dans la synthèse d'une gamme de 1,3,5-triazines di- et trisubstituées symétriques et non symétriques contenant des groupes alkyle, aromatique, encombrés, hydroxyalkyle chiral et achiral, ester et imidazole . Ceci est réalisé par substitution nucléophile séquentielle de la liaison C-Cl par des liaisons C-O, C-N et C-S .
Activité antimicrobienne
Certains composés synthétisés qui incluent les 1,3,5-triazines ont été évalués pour leur activité antimicrobienne contre E. coli représentant les bactéries Gram-négatives, S. aureus représentant les bactéries Gram-positives et C. albicans représentant les champignons .
Études de délocalisation et d'interaction
Le composé a été utilisé dans des études structurales et spectrales, en particulier dans des études de délocalisation et d'interaction .
Structures métallo-organiques (MOF)
Le composé a été utilisé dans la synthèse de structures métallo-organiques (MOF). Différents acides polycarboxyliques aromatiques sont utilisés comme ligands auxiliaires pour donner naissance à des diversités structurales dans les structures Co (II)-tpt (tpt = 2,4,6-tris (4-pyridyl)-1,3,5-triazine) .
Propriétés biologiques
Les 1,3,5-triazines présentent des propriétés biologiques importantes. Par exemple, l'hexaméthylmélamine (HMM, 1) et la 2-amino- 4-morphlino- s -triazine ( 2) sont utilisées cliniquement en raison de leurs propriétés antitumorales pour traiter le cancer du poumon, du sein et de l'ovaire, respectivement .
Herbicides et photostabilisateurs de polymères
Les 1,3,5-triazines sont bien connues depuis longtemps et font toujours l'objet d'un intérêt considérable, principalement en raison de leurs applications dans différents domaines, notamment la production d'herbicides et de photostabilisateurs de polymères .
Mécanisme D'action
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how environmental factors influence the action of 3,3’-(2,4,6-trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid are currently unknown .
Propriétés
IUPAC Name |
3-[3-(2-carboxyethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O7/c13-5(14)1-3-11-7(17)10-8(18)12(9(11)19)4-2-6(15)16/h1-4H2,(H,13,14)(H,15,16)(H,10,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUMQTAAEUDUPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN1C(=O)NC(=O)N(C1=O)CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279205 | |
| Record name | 3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2904-40-7 | |
| Record name | 2904-40-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-carboxyethyl) Isocyanurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


